molecular formula C11H8O3 B1212882 4',5'-Dihydropsoralen CAS No. 7535-48-0

4',5'-Dihydropsoralen

Cat. No. B1212882
CAS RN: 7535-48-0
M. Wt: 188.18 g/mol
InChI Key: VXGRJERITKFWPL-UHFFFAOYSA-N
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Description

4',5'-Dihydropsoralen is a natural product found in Ficus carica and Ficus with data available.

Scientific Research Applications

Photoreactions with Thymine

4',5'-Dihydropsoralen has been studied for its photochemical reactions, particularly its interaction with thymine. The photocycloaddition reaction of 4',5'-dihydropsoralen with thymine in solution and frozen states has been researched, leading to the isolation and characterization of a major photoadduct. This photoadduct is a C4-cycloaddition product, an analogue of furocoumarin-DNA biadduct, formed through a 2+2 addition reaction (Shim, Koh, & Shim, 1983). Additionally, reversible photocycloaddition reactions of a 4',5'-dihydropsoralen derivative with thymine were studied, offering insights into the behavior of the compound under specific light irradiation conditions (Décout & Lhomme, 1992).

Radiopharmaceutical Precursors

The compound has been explored in the context of creating radiopharmaceutical precursors. Nitration of 4',5'-dihydropsoralen results in a mixture of nitro products, leading to the development of a pyrrolidine triazene precursor for radioiodination of the dihydropsoralen system (Heindel, Foster, & Varkey, 1986).

Effects on Keratinocyte Growth

Research has been conducted on the effects of 4',5'-dihydropsoralen derivatives on keratinocyte growth. 5'-Mercurio-substituted derivatives of 4',5'-dihydropsoralen were synthesized and found to inhibit keratinocyte growth without photoactivation. This research helps to understand the mechanisms of psoralen-induced growth inhibition in the skin (Martey et al., 2002).

Photocycloaddition Reactions

The compound's photocycloaddition reactions have been extensively studied. One research focused on its reaction with tetramethylethylene, leading to the formation of a major photoadduct through a 2+2 cycloaddition process (Shim & Koh, 1982). Another study theoretically analyzed the photocycloaddition reaction of 4',5'-dihydropsoralen with thymidine, correlating well with experimental observations (Kim, Oh, Lee, & Shim, 1987).

Synthesis of Therapeutic Agents

There have been various synthetic approaches to produce derivatives of 4',5'-dihydropsoralen, which are potential therapeutic agents for improved psoralen ultraviolet A radiation treatment (Whittemore et al., 2001).

Photophysical Properties

Studies on the photophysical properties of 4',5'-dihydropsoralen include its interaction with various nucleic acid bases and amino acids, providing insights into its triplet-triplet absorption spectra and reaction rate constants (Land & Truscott, 1979).

properties

CAS RN

7535-48-0

Product Name

4',5'-Dihydropsoralen

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C11H8O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-2,5-6H,3-4H2

InChI Key

VXGRJERITKFWPL-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C3C=CC(=O)OC3=C2

Canonical SMILES

C1COC2=C1C=C3C=CC(=O)OC3=C2

Other CAS RN

7535-48-0

synonyms

4',5'-dihydropsoralen

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution was prepared of 1.86 g (0.010 moles) of psoralen (7H-furo[3,2-g][1]benzopyran-7-one) in 200 ml of 95% ethanol, heated to reflux and treated by the addition of 5.0 ml of cyclohexene and a slurry of 5.0 g of 10% palladium on carbon in 30 ml of 95% ethanol. After 30 minutes of reflux with magnetic stirring the medium was filtered, evaporated in vacuo and the residue was recrystallized from 95% ethanol to give 1.36 g (72% yield) of tiny white needles, mp 198°-200° C.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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